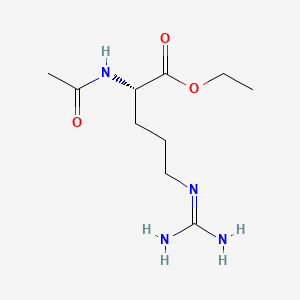
Ac-Arg-Oet-HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Ethyl N2-acetyl-L-argininate involves the reaction of ethyl chloroacetate with L-arginine in the presence of a base. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Ethyl N2-acetyl-L-argininate undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, it can hydrolyze to form L-arginine and ethyl acetate.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides and reduction to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include acids, bases, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl N2-acetyl-L-argininate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Ethyl N2-acetyl-L-argininate involves its interaction with various molecular targets and pathways. It is believed to modulate the activity of enzymes involved in nitric oxide synthesis, thereby influencing nitric oxide levels in the body . This modulation can have various physiological effects, including vasodilation and improved blood flow .
Comparación Con Compuestos Similares
Ethyl N2-acetyl-L-argininate can be compared with other n-acyl-alpha amino acids and derivatives. Similar compounds include:
N-acetyl-L-arginine: Shares a similar structure but lacks the ethoxy group.
Ethyl N2-acetyl-L-lysinate: Another derivative with a similar backbone but different side chains.
The uniqueness of Ethyl N2-acetyl-L-argininate lies in its specific structure, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
56296-83-4 |
|---|---|
Fórmula molecular |
C10H20N4O3 |
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
ethyl (2S)-2-acetamido-5-(diaminomethylideneamino)pentanoate |
InChI |
InChI=1S/C10H20N4O3/c1-3-17-9(16)8(14-7(2)15)5-4-6-13-10(11)12/h8H,3-6H2,1-2H3,(H,14,15)(H4,11,12,13)/t8-/m0/s1 |
Clave InChI |
VAPHLLYHDMUQSW-QMMMGPOBSA-N |
SMILES isomérico |
CCOC(=O)[C@H](CCCN=C(N)N)NC(=O)C |
SMILES canónico |
CCOC(=O)C(CCCN=C(N)N)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


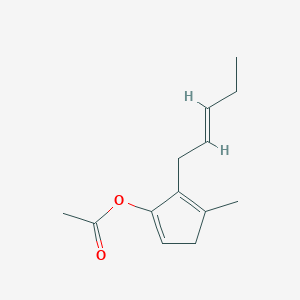
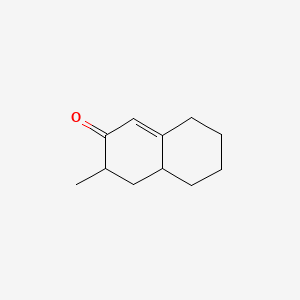
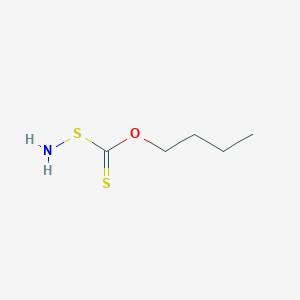
![[(1S,2R,9R,10R,11S)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B13819114.png)
![7,12-diazapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene](/img/structure/B13819115.png)
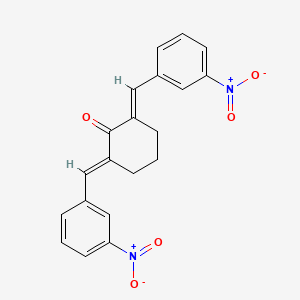
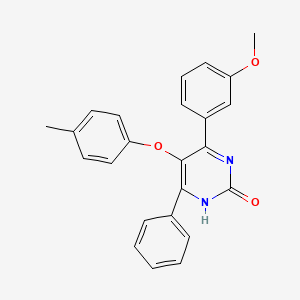
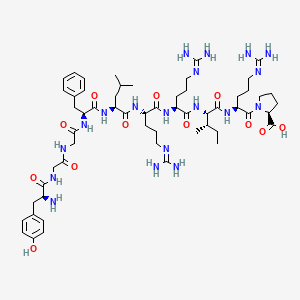
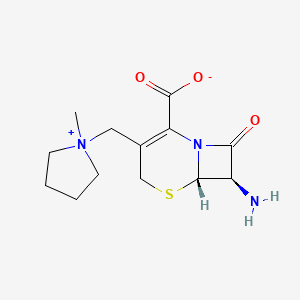
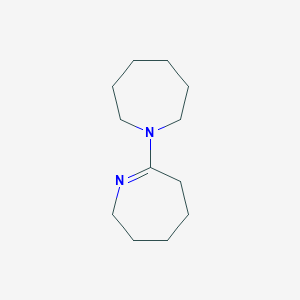
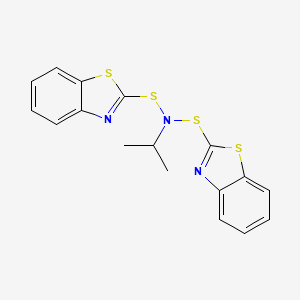

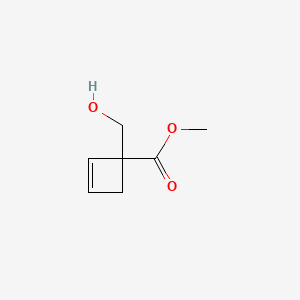
![2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid](/img/structure/B13819185.png)
